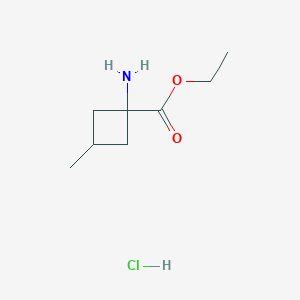

Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-amino-3-methylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-11-7(10)8(9)4-6(2)5-8;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLQFCBBHLMEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride (commonly referred to as ethyl trans-3-amino-1-methylcyclobutanecarboxylate hydrochloride) is a compound with notable potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 1408076-18-5

This compound belongs to a class of protein degrader building blocks, which are increasingly important in drug discovery and development due to their ability to modulate protein levels in cells.

This compound primarily functions through the modulation of protein interactions. Its structure allows it to interact with various biological targets, influencing cellular processes such as:

- Protein Degradation : It has been identified as a potential building block for developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in disease pathways.

- Cell Cycle Regulation : Preliminary studies suggest that compounds in this class may influence cell cycle dynamics, potentially leading to altered proliferation rates in cancer cells.

1. Protein Interaction Studies

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on protein interactions and cellular outcomes. The findings indicated that modifications in the cyclobutane ring could enhance binding affinity to target proteins, which is crucial for developing effective therapeutics .

2. Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit antitumor properties. For instance, a study highlighted the cytotoxic effects of related cyclobutane derivatives on various cancer cell lines, suggesting that this compound may possess similar activities . The mechanism was linked to apoptosis induction and cell cycle arrest.

3. In Vivo Studies

In vivo studies involving animal models demonstrated that compounds structurally related to this compound could significantly reduce tumor sizes and improve survival rates in treated subjects . These findings underscore the compound's potential therapeutic applications.

Comparative Biological Activity Table

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride is characterized by its unique cyclobutane ring structure. This structural feature influences its reactivity and interactions with biological systems. The compound is typically presented as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in both laboratory and industrial settings.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Organic Synthesis

- Reagent in Synthesis : This compound serves as a valuable reagent in the synthesis of complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical reactions, including:

- Nucleophilic substitutions : The amino group can be replaced by other nucleophiles under specific conditions.

- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Amino group can be replaced by nucleophiles. |

| Oxidation | Can be oxidized using potassium permanganate. |

| Reduction | Reduced with lithium aluminum hydride. |

Biological Research

- Pharmacological Studies : this compound is investigated for its potential biological activities, such as:

- Enzyme Interaction : The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

- Therapeutic Applications : Ongoing research aims to explore its role as a precursor for drug development, particularly in designing novel therapeutic agents targeting specific diseases .

Medicinal Chemistry

- Drug Development : The compound's ability to interact with various biomolecules makes it a candidate for developing new drugs. Its unique cyclobutane structure may confer specific pharmacological properties that are beneficial in treating certain conditions.

Industrial Applications

- Chemical Intermediates : In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be incorporated into various chemical processes, enhancing the efficiency of production methods .

Case Studies

Several studies have highlighted the utility of this compound in research:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

- Synthesis of Complex Molecules : Researchers successfully used this compound as an intermediate to synthesize novel compounds with enhanced biological activity, showcasing its versatility in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

- Ring Size : Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain compared to cyclopentane/cyclopentene analogs (e.g., Methyl 3-bromocyclopent-1-enecarboxylate), leading to distinct reactivity profiles. Cyclobutanes are more prone to ring-opening reactions in synthetic pathways .

- Ethyl esters (target compound) offer higher lipophilicity than methyl esters (e.g., Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate HCl), which may enhance membrane permeability in drug design .

- Salt Formation : Hydrochloride salts (common across all compounds) improve stability and crystallinity, facilitating purification and storage .

Physicochemical Properties

- Polarity: The 3-hydroxy substituent in Methyl 1-amino-3-hydroxycyclobutane-1-carboxylate HCl increases polarity, reducing logP values compared to the target compound .

Preparation Methods

Esterification of Cyclobutane Carboxylic Acid

Amination via Curtius Rearrangement

-

Convert cyclobutane carbonyl chloride to isocyanate, followed by hydrolysis:

Salt Formation and Purification

-

Hydrochloride Preparation : Bubble HCl gas into an ethyl acetate solution of the free base.

-

Purification : Recrystallization from ethanol/ether (purity >95%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Photocatalytic [2+2] | High stereoselectivity, mild conditions | Requires specialized equipment | Lab-scale (mg–g) |

| Aldol Condensation | Scalable, inexpensive reagents | Low diastereoselectivity | Industrial (kg) |

| Functional Interconversion | Flexible starting materials | Multiple steps, lower yields | Lab-scale |

Critical Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-amino-3-methylcyclobutanecarboxylate hydrochloride?

- Methodology : A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by esterification and hydrochlorination. For example, analogous syntheses of cyclobutane derivatives use HCl in dioxane to protonate the amine group, followed by reduced-pressure concentration to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete esterification and avoid over-acidification, which can degrade the cyclobutane ring.

Q. How is the compound characterized for structural confirmation?

- Analytical Techniques :

- NMR : Cyclobutane ring protons typically appear as complex multiplets (δ 1.5–3.0 ppm) due to ring strain. The methyl group on the cyclobutane resonates near δ 1.0–1.2 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Q. What storage conditions ensure compound stability?

- Protocol : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, heat (>30°C), or humidity, which can hydrolyze the ester group or decompose the hydrochloride salt .

Advanced Research Questions

Q. How can synthetic yields be optimized given the strain of the cyclobutane ring?

- Experimental Design :

- Solvent Selection : Use low-polarity solvents (e.g., THF, DCM) to minimize ring-opening side reactions .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclobutane formation .

- Data Analysis : Track yield improvements via GC-MS or LC-MS and apply ANOVA to validate statistical significance of parameter adjustments .

Q. How to resolve contradictions in NMR data for cyclobutane derivatives?

- Case Study : Cyclobutane ring strain causes non-equivalent proton environments, leading to overlapping signals. Use 2D NMR (COSY, HSQC) to assign protons unambiguously. For example, in cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, HSQC confirmed correlations between NH₂ and adjacent CH groups .

- Troubleshooting : If signals remain unresolved, derivatize the amine (e.g., acetylation) to simplify the spectrum .

Q. What analytical methods detect degradation products under accelerated stability testing?

- Methodology :

- For Hydrolysis : Use LC-MS with a polar column (e.g., HILIC) to separate and identify carboxylic acid derivatives.

- For Thermal Decomposition : Employ TGA-DSC to pinpoint decomposition temperatures and identify volatile byproducts .

- Data Interpretation : Compare degradation profiles with control batches to establish acceptance criteria for shelf life .

Q. How to address low reactivity of the amine group in coupling reactions?

- Optimization Strategy : Activate the amine using EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in anhydrous DMF. Monitor coupling efficiency via FT-IR (disappearance of –NH₂ stretch at ~3300 cm⁻¹) .

- Advanced Metrics : Calculate reaction kinetics using pseudo-first-order models to determine rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.